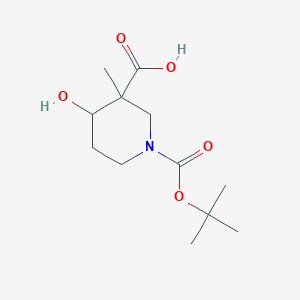
4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Descripción general
Descripción
4-(4-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, also known as ABDM, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridinone family, and is a commonly used reagent in organic synthesis. ABDM is a white crystalline solid that is soluble in water and has a melting point of 145-146°C. Its chemical formula is C9H14ClNO2.
Aplicaciones Científicas De Investigación
Structural and Molecular Recognition:
Cation Tautomerism and Molecular Recognition
A study by Rajam et al., 2017 focused on the cation tautomerism of aminopyrimidine derivatives. They found that molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals, heavily rely on hydrogen bonding interactions involving aminopyrimidine functionalities.
Supramolecular Structures
Cheng et al., 2011 studied the supramolecular structures of aminopyrimidine derivatives. The research highlighted the influence of hydrogen bonding on patterns of base pairing and molecular packing, providing insights that could be beneficial for understanding nucleic acid structures and functions.
Potential Applications in Material Science:
- Optical and Nonlinear Optical Properties: A study by Mohan et al., 2020 synthesized novel pyrimidine-based bis-uracil derivatives and assessed their linear and nonlinear optical properties. The findings suggested that these derivatives could serve as efficient candidates for nonlinear optical device fabrications.
Drug Discovery and Chemical Synthesis:
Complex Formation for Drug Discovery
Research by El‐Gammal et al., 2021 focused on synthesizing new Schiff base complexes and studying their binding behaviors, suggesting potential applications in drug discovery.
Catalytic Applications
A study on "4-(N,N-Dimethylamino)pyridine hydrochloride" by Liu et al., 2014 explored its use as a recyclable catalyst for acylation of inert alcohols, shedding light on potential applications in chemical synthesis.
Propiedades
IUPAC Name |
4-(4-aminobutoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-9-7-10(8-11(14)13(9)2)15-6-4-3-5-12;/h7-8H,3-6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZBNRWLIYLIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)










![2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile](/img/structure/B1380881.png)